molecular formula C13H12ClNO2S B1271688 Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 91076-94-7

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No. B1271688
CAS RN: 91076-94-7
M. Wt: 281.76 g/mol
InChI Key: VOIKQRXCKXHXNF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a compound that belongs to the thiophene family, which is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multicomponent reactions or cyclization processes under controlled conditions. For instance, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was obtained through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, ethyl 2-benzoylthioureidothiophen-3-carboxylates were synthesized from ethyl 2-aminothiophen-3-carboxylates and benzoyl isothiocyanate, which upon further treatment yielded 2-aminothieno[2,3-d][1,3]thiazin-4-ones . These methods suggest that the synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could also involve a multistep reaction pathway, possibly starting from a simple thiophene derivative and introducing the amino and chlorophenyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing details about molecular geometry and intermolecular interactions . Spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR provide additional information on the functional groups and electronic environment within the molecules . These studies indicate that Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate would likely exhibit a complex structure with specific electronic and steric features due to the presence of the chlorophenyl group and the carboxylate ester.

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions, often influenced by their functional groups. For example, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation and subsequent reactions with alcohols to yield thiophene-2,4-diols and other products . The reactivity of the amino group in thiophene compounds can lead to cyclization reactions, as seen with ethyl 2-benzoylthioureidothiophen-3-carboxylates . These findings suggest that Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could also engage in similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been investigated, indicating potential applications in materials science . High-performance liquid chromatography (HPLC) assays have been developed for the determination of related compounds in biological samples, demonstrating their stability and detectability in complex matrices . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and other properties, providing a theoretical framework that could be applied to Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate to anticipate its behavior .

Scientific Research Applications

Synthesis and Structure Elucidation

  • The synthesis of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate involves reactions with different chemical reagents. Novel thiophene and benzothiophene derivatives, including this compound, were synthesized and evaluated for anti-cancer properties. These compounds showed significant activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Chemical Reactivity and Applications

  • Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate's reactivity was explored for the synthesis of various derivatives, demonstrating its versatility in creating polyfunctional substituted thiophenes. The compound's chemistry involves interactions with active functional groups on the thiophene nucleus (Chavan, Toche, Patil, Aware, & Patil, 2016).

Antimicrobial and Antiproliferative Properties

  • Some derivatives of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate have been studied for their antimicrobial and antiproliferative activities. The structure of these compounds plays a crucial role in their biological efficacy, demonstrating potential in drug development (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Dyeing and Fabric Applications

  • Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has been utilized in the synthesis of dyes, particularly for dyeing polyester fibers. The compound's derivatives exhibit good levelness and fastness properties, showcasing its application in textile industries (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Luminescent Properties

  • Derivatives of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate have been used in the synthesis of luminescent materials. The compound's ability to form highly blue luminescent symmetrical terthiophenes and quinquethiophenes highlights its potential in creating luminescent materials for various applications (Teiber & Müller, 2012).

Safety And Hazards

While specific safety and hazards information for Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Therefore, future research could focus on synthesizing new thiophene-containing compounds and studying their biological activities.

properties

IUPAC Name

ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIKQRXCKXHXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366625
Record name Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

CAS RN

91076-94-7
Record name Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Romagnoli, MK Salvador, SS Ortega… - European journal of …, 2018 - Elsevier
Microtubules are recognized as crucial components of the mitotic spindle during cell division, and, for this reason, the microtubule system is an attractive target for the development of …
Number of citations: 15 www.sciencedirect.com
HN Hafez, SA Alsalamah, AR El-Gazzar - Acta Pharmaceutica, 2017 - hrcak.srce.hr
This paper describes the synthesis of 1, 4-dihydropyridine compounds (DHPs) endowed with good muscle relaxant activity and stability to light. Six new condensed DHPs were …
Number of citations: 31 hrcak.srce.hr
AV Shastin, IV Golubinskii, ON Lenkova… - Russian journal of …, 2006 - Springer
A new procedure was developed for preparation of ethyl 3-amino-5-arylthiophene-2-carboxylates by the reaction of α-chlorocinnamonitriles and their analogs with ethyl …
Number of citations: 3 link.springer.com

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